

# 2',3'-Dehydrosalannol as a tetranortriterpenoid from the Meliaceae family

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2',3'-Dehydrosalannol

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## 2',3'-Dehydrosalannol: A Technical Guide for Researchers

An In-depth Technical Guide on the Tetranortriterpenoid from the Meliaceae Family

This technical guide provides a comprehensive overview of **2',3'-dehydrosalannol**, a tetranortriterpenoid isolated from the Meliaceae family, specifically from the neem tree (*Azadirachta indica*). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's discovery, physicochemical properties, biological activities, and underlying mechanisms of action. It includes structured data, detailed experimental protocols, and visualizations of key pathways and workflows.

## Introduction and Discovery

**2',3'-Dehydrosalannol** is a naturally occurring limonoid, a class of highly oxygenated and modified triterpenes.[1] It was first isolated from the uncrushed green leaves of *Azadirachta indica* A. Juss (neem). Its structure and stereochemistry were elucidated using spectroscopic methods and confirmed by X-ray crystallography.[2] Structurally, it is a meliacin related to the well-known neem compound, salannin.[1] This complex heterocyclic compound has garnered significant scientific interest due to its diverse biological activities, including anticancer, antifeedant, and antibacterial properties.[2][3][4]

## Physicochemical and Spectroscopic Data

The structural elucidation of **2',3'-dehydrosalannol** was accomplished through various spectroscopic techniques. While detailed, experimentally determined spectroscopic data for **2',3'-dehydrosalannol** is not widely available in the public domain, this section provides its key physicochemical properties and predicted spectroscopic data. For reference, spectroscopic data of the closely related and well-studied limonoid, salannin, is also presented.

### Physicochemical Properties of 2',3'-Dehydrosalannol

Property	Value	Source
Molecular Formula	C <sub>32</sub> H <sub>42</sub> O <sub>8</sub>	[5]
Molecular Weight	554.7 g/mol	[5]
Exact Mass	554.28796829 Da	[5]
Appearance	Powder	
Melting Point	183-185 °C	[6]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[7]
XLogP3	3.6	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	8	[5]
Rotatable Bond Count	5	[5]

### Predicted Spectroscopic Data for 2',3'-Dehydrosalannol

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data are pivotal for the identification and structural confirmation of **2',3'-dehydrosalannol**. The complex polycyclic structure leads to a highly detailed spectrum with numerous distinct signals.

Functional Group/Proton Environment	Expected $^1\text{H}$ Chemical Shift (ppm)	Expected $^{13}\text{C}$ Chemical Shift (ppm)
Furan protons	$\delta$ 7.0 - 7.5	$\delta$ 110 - 145
Vinylic protons	$\delta$ 5.5 - 6.5	$\delta$ 120 - 140
Protons alpha to oxygen	$\delta$ 3.5 - 5.0	$\delta$ 60 - 90
Methyl protons	$\delta$ 0.8 - 2.5	$\delta$ 15 - 30
Methylene and methine protons	$\delta$ 1.0 - 2.5	$\delta$ 20 - 60
Carbonyl carbons	-	$\delta$ 160 - 180

## Spectroscopic Data of Salannin (for Reference)

Given the structural similarity, the spectroscopic data of salannin provides a valuable reference for the characterization of **2',3'-dehydrosalannol**.

$^1\text{H}$  NMR ( $\text{CDCl}_3$ ) Chemical Shifts for Salannin: (A comprehensive table of  $^1\text{H}$  NMR data for salannin would be inserted here based on literature sources)

$^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ) Chemical Shifts for Salannin: (A comprehensive table of  $^{13}\text{C}$  NMR data for salannin would be inserted here based on literature sources)

Infrared (IR) Spectroscopy of Salannin: (A table of characteristic IR absorption bands for salannin would be presented here)

Mass Spectrometry (MS) of Salannin: (Information on the molecular ion peak and key fragmentation patterns of salannin would be included here)

## Biological Activities and Mechanism of Action

**2',3'-Dehydrosalannol** exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It also possesses notable antifeedant and antibacterial properties.

## Anticancer Activity

**2',3'-dehydrosalannol** has demonstrated significant anticancer activity, particularly against triple-negative breast cancer (TNBC) cells.[\[4\]](#)

While specific IC<sub>50</sub> values for **2',3'-dehydrosalannol** are not readily available in the reviewed literature, studies have shown significant growth suppression of TNBC cell lines at a concentration of 20 µM.[\[8\]](#)

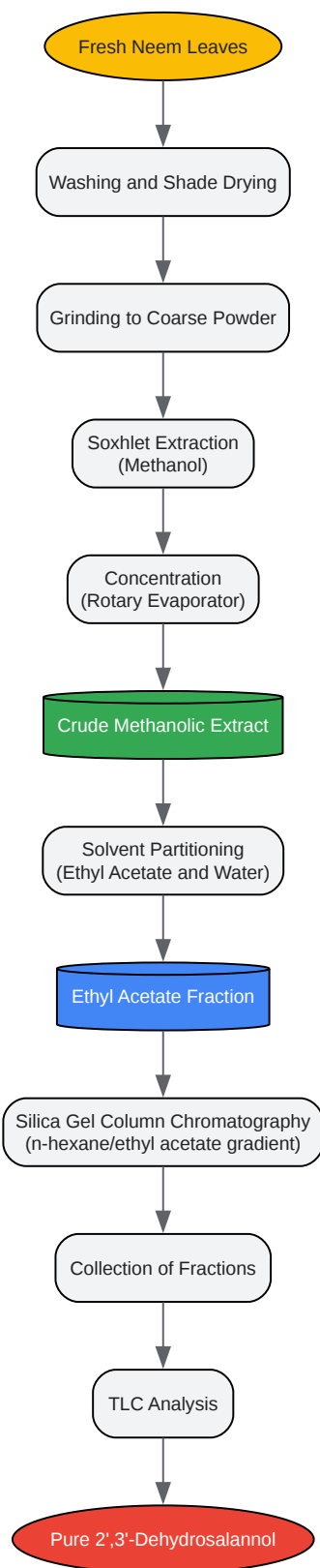
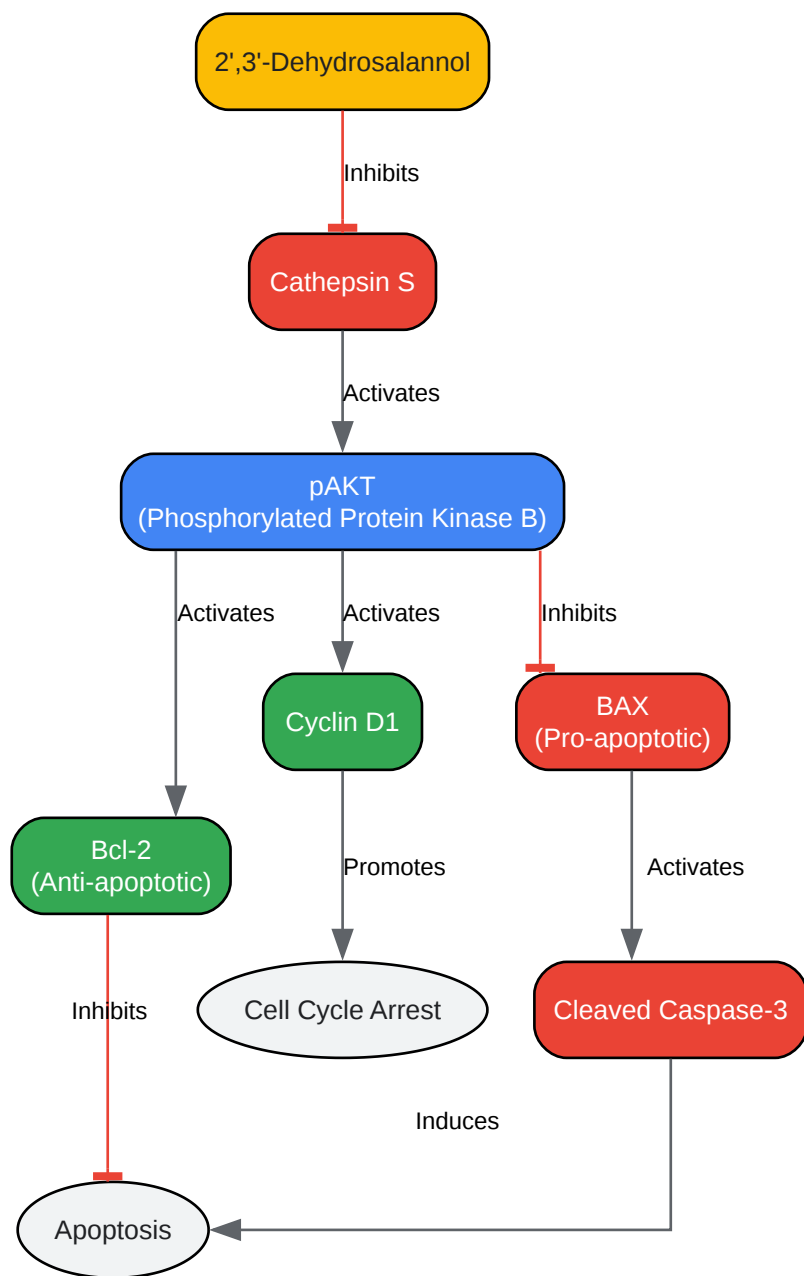
Cell Line	Cancer Type	Treatment Concentration (µM)	Observation
MDA-MB-231	Triple-Negative Breast Cancer	20	Significant growth suppression and induction of apoptosis. <a href="#">[8]</a>
MDA-MB-468	Triple-Negative Breast Cancer	20	Significant growth suppression and induction of apoptosis. <a href="#">[8]</a>

The anticancer effect of **2',3'-dehydrosalannol** in TNBC is attributed to its ability to inhibit cathepsin-mediated pro-survival signaling.[\[9\]](#) This leads to the downregulation of key pro-survival proteins and the upregulation of pro-apoptotic markers.[\[9\]](#)

The key molecular events include:

- Inhibition of Cathepsin S: **2',3'-dehydrosalannol** is thought to inhibit the activity of Cathepsin S, a lysosomal cysteine protease often overexpressed in cancer cells.[\[10\]](#)
- Downregulation of AKT Phosphorylation: Inhibition of Cathepsin S leads to a decrease in the phosphorylation of Protein Kinase B (AKT), a central molecule in cell survival signaling.[\[10\]](#)
- Modulation of Bcl-2 Family Proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein BAX.[\[11\]](#)

- Induction of Caspase Activity: Treatment with **2',3'-dehydrosalannol** increases the levels of cleaved caspase-3, an executioner caspase in the apoptotic cascade.[\[11\]](#)
- Downregulation of Cell Cycle Proteins: The expression of cyclin D1, a key regulator of cell cycle progression, is reduced.[\[11\]](#)



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- To cite this document: BenchChem. [2',3'-Dehydrosalannol as a tetranortriterpenoid from the Meliaceae family]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564200#2-3-dehydrosalannol-as-a-tetranortriterpenoid-from-the-meliaceae-family]

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